2-[(2-Chloroacetyl)amino]-3-(4-fluorophenyl)propanoic acid
Overview
Description
2-[(2-Chloroacetyl)amino]-3-(4-fluorophenyl)propanoic acid is a useful research compound. Its molecular formula is C11H11ClFNO3 and its molecular weight is 259.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 270561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
Synthesis Approaches : The compound and its analogs are synthesized through various chemical processes. For example, 2-Amino-3-fluorobenzoic acid, a structurally similar compound, is synthesized using halogen compounds and acylation techniques (Kollmar et al., 2003).
Structural Analysis : Detailed structural analysis using techniques like DFT (Density Functional Theory) and vibrational spectroscopy is conducted to understand the electronic and vibrational structure of compounds like 3-Amino-3-(4-fluorophenyl)propionic acid, which belongs to the same class as the compound (Pallavi & Tonannavar, 2020).
Biological and Medicinal Applications
Anticancer Activity : Certain analogs, such as 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid, have been synthesized and studied for their potential anticancer activity, demonstrating the therapeutic relevance of similar compounds (Ying-xiang, 2007).
Root Growth Inhibition : Derivatives like 2- and 3-(haloacetylamino)-3-(2-furyl)propanoic acids, closely related to the compound , have shown root growth-inhibitory activity, indicating potential applications in agricultural research (Kitagawa et al., 2003).
Fluorescence Studies : Analogous compounds have been used in fluorescence derivatization of amino acids for biological assays, highlighting potential applications in biochemistry and molecular biology (Frade et al., 2007).
Radiolabeling and Imaging : Some fluorine-containing analogs have been utilized in the synthesis of radiolabeled compounds for imaging studies, such as PET scans in medical diagnostics (Livni et al., 1992).
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-3-(4-fluorophenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO3/c12-6-10(15)14-9(11(16)17)5-7-1-3-8(13)4-2-7/h1-4,9H,5-6H2,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLQHEOJWVIYAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70313477 | |
Record name | 2-[(2-chloroacetyl)amino]-3-(4-fluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70313477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67206-19-3 | |
Record name | NSC270561 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270561 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(2-chloroacetyl)amino]-3-(4-fluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70313477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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